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Compound of Interest

Compound Name: 2-Bromo-5-iodopyridin-4-amine

Cat. No.: B2462494

2-Bromo-5-iodopyridin-4-amine is a highly functionalized heterocyclic intermediate of
significant interest to researchers in medicinal chemistry and drug development. Its strategic
placement of bromine, iodine, and amine substituents on a pyridine core makes it an
exceptionally versatile scaffold. The differential reactivity of the carbon-iodine (C-I) and carbon-
bromine (C-Br) bonds allows for selective, sequential cross-coupling reactions, enabling the
construction of complex molecular architectures. This compound serves as a critical starting
material in the synthesis of targeted therapeutics, particularly in the development of novel
kinase inhibitors for oncology.[1]

A thorough understanding of the physicochemical properties of 2-Bromo-5-iodopyridin-4-
amine is not merely academic; it is a prerequisite for its effective use. Properties such as
solubility, stability, and melting point dictate reaction conditions, purification strategies, and
storage protocols. This guide provides a comprehensive analysis of these core characteristics,
grounded in established chemical principles and supported by detailed experimental
methodologies, to empower scientists in their research and development endeavors.

Molecular Structure and Identification

The foundational identity of any chemical reagent is its structure. 2-Bromo-5-iodopyridin-4-
amine is a disubstituted halopyridine with an exocyclic amine group. The precise arrangement
of these functional groups is critical to its chemical behavior.

Key Identifiers:
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Property Value Source

IUPAC Name 2-bromo-5-iodopyridin-4-amine

4-amino-2-bromo-5-
Synonyms iodopyridine, 2-Bromo-5-iodo- [2]
pyridin-4-ylamine

CAS Number 1300750-78-0 [2][3]
Molecular Formula CsHaBrIN2 [2]
Molecular Weight 298.91 g/mol [2][4]
InChi Key MFFZOIVDCPWWOI- 2]

UHFFFAOYSA-N

Physicochemical Properties: A Quantitative
Overview

The bulk properties of the compound dictate its handling, reaction setup, and formulation.
While specific experimental data for this exact isomer is sparse in publicly available literature,
we can infer a profile based on related structures and provide protocols for empirical
determination.

Summary of Physicochemical Data:
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Property

Value | Expected Value

Rationale & Significance

Appearance

White to off-white or beige
solid.

The physical state is crucial for
weighing and dispensing.
Color can be an indicator of
purity, with darker colors
suggesting potential

degradation.

Melting Point

Not reported. Expected >100
°C.

A sharp melting point range is
a primary indicator of purity.
The melting points of related
isomers like 2-amino-5-bromo-
3-iodopyridine (113-115 °C)
suggest a relatively high
melting point due to crystalline
packing and intermolecular

hydrogen bonding.[5]

Solubility

Expected to be sparingly
soluble in water, soluble in
polar organic solvents (e.g.,
DMSO, DMF, Methanol).

Solubility dictates the choice of
reaction solvents and
purification methods. The polar
amine group enhances
solubility in polar solvents,
while the halogenated
aromatic ring provides some
nonpolar character. Related
structures are soluble in

methanol.[6]

pKa (Predicted)

Basic pKa (amine): ~3-5;

Acidic pKa (pyridinium): ~1-2.

The pKa influences the
compound's charge state in
different pH environments,
which is critical for designing
extraction protocols and
understanding its behavior in

biological assays.
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Halogenated pyridines often

exhibit sensitivity to light and

. Light-sensitive; potentially air- require storage in amber vials
Stability sensitive. under an inert atmosphere
(e.g., Argon or Nitrogen) to
prevent degradation.[5][6]
Store refrigerated (2-8 °C)ina  Proper storage is essential to
Storage dark, dry place under an inert maintain the compound's purity

atmosphere. and reactivity over time.[6][7]

Spectroscopic Characterization: The Fingerprint of
the Molecule

Spectroscopic analysis is non-negotiable for confirming the identity and purity of the starting
material. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to be simple and highly informative.

o Aromatic Protons: Two singlets are expected in the aromatic region (typically & 7.0-8.5
ppm). The proton at C3 (between the bromo and amino groups) and the proton at C6
(adjacent to the iodine) will appear as distinct signals due to the lack of vicinal proton
coupling.

o Amine Protons: A broad singlet corresponding to the two amine (-NHz) protons is
expected. Its chemical shift can vary (typically 6 4.5-6.0 ppm) and it may exchange with
D20.

e 13C NMR: The carbon NMR will show five distinct signals for the pyridine ring carbons. The
carbons directly attached to the electronegative halogens (C2 and C5) and nitrogen atoms
will be significantly deshielded, appearing further downfield.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.
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e Molecular lon Peak: In an ESI-MS experiment, the spectrum should exhibit a prominent ion
corresponding to [M+H]*+ at m/z = 299.8.

« Isotopic Pattern: A crucial diagnostic feature will be the isotopic signature of bromine ("°Br/
81Br = 1:1 ratio) and iodine (127l is monoisotopic). This will result in a characteristic M, M+2
pattern for the molecular ion, confirming the presence of one bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

» N-H Stretching: A pair of medium-to-sharp bands in the 3300-3500 cm~1 region,
characteristic of a primary amine.

e C=C and C=N Stretching: A series of absorptions in the 1400-1600 cm™1 region, typical for
the pyridine ring.

o C-Br/C-I Stretching: Absorptions in the fingerprint region (< 800 cm~1) corresponding to the
carbon-halogen bonds.

Reactivity and Synthetic Utility

The primary value of 2-Bromo-5-iodopyridin-4-amine lies in its potential for regioselective
functionalization. This is governed by the different reactivities of the C-1 and C-Br bonds in
metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

o Causality of Reactivity: The C-1 bond is longer and weaker than the C-Br bond. This makes it
more susceptible to oxidative addition to a low-valent metal catalyst (like Palladium(0)). This
kinetic difference allows chemists to selectively react at the C5 position while leaving the C2
position untouched, enabling a subsequent, different coupling reaction at the bromine-
substituted site.[6]

The amine group at the C4 position is a nucleophilic site and can also participate in various
reactions. Furthermore, its electron-donating nature activates the pyridine ring, influencing the
reactivity of the halogen substituents. The positions ortho and para to the activating amino
group (positions 3 and 5) are electronically enriched, while the positions meta to it (positions 2
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and 6) are less so. This electronic effect, combined with the inherent reactivity of the halogens,
makes for a complex but synthetically useful reactivity profile.

Reactivity Hierarchy

2-Bromo-5-iodopyridin-4-amine

Palladium-Catalyzed Cross-Coupling
(e.g., Suzuki, Sonogashira)

Lower Bond Energy
Faster Oxidative Addition

Selective Reaction at C5 Position

(lodine)

Requires Harsher Conditions
or Different Catalyst System

Subsequent Reaction at C2 Position

(Bromine)

Click to download full resolution via product page
Caption: Logical workflow for sequential cross-coupling reactions.

Experimental Protocols for Characterization

Trustworthiness in research begins with rigorous validation of starting materials. The following
protocols provide step-by-step guidance for characterizing 2-Bromo-5-iodopyridin-4-amine.
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Protocol 1: Purity and Identity Confirmation by HPLC-
MS

¢ Objective: To determine the purity of the material and confirm its molecular weight.
o Methodology:

o Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a
suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further
dilute to ~10 pg/mL for analysis.

o HPLC Conditions:
s Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 5 um, 250x4.6 mm).[1]

= Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to
aid ionization).

» Flow Rate: 1.0 mL/min.[1]

= Detection: UV detection at a suitable wavelength (e.g., 254 nm).
o MS Conditions (ESI+):

» Scan Range: m/z 100-500.

= |onization Mode: Electrospray Positive (ESI+).

o Analysis: The HPLC chromatogram will indicate purity by the area percentage of the main
peak. The mass spectrum corresponding to this peak should show the expected [M+H]*
ion with the correct isotopic pattern.

Protocol 2: Structural Elucidation by NMR Spectroscopy

e Objective: To confirm the chemical structure and arrangement of substituents.

» Methodology:
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o Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a
suitable deuterated solvent (e.g., DMSO-de or CDCI3) in an NMR tube.[8] DMSO-ds is
often a good choice for compounds with amine protons as it slows their exchange.

o H NMR Acquisition: Acquire a standard proton spectrum. If the amine protons are difficult
to identify, acquire a second spectrum after adding a drop of D20, which will cause the -
NH: signal to disappear.

o 13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An APT or DEPT
experiment can be run to differentiate between CH and quaternary carbons.

o Analysis: Compare the observed chemical shifts, coupling patterns, and integrations with
the expected structure.

Sample of

2-Bromo-5-iodopyridin-4-amine

MW Confirmation Structure Confirmation Functional Group ID
(LC-MS) (*H & 3C NMR) (FT-IR)

Material Verified

Purity Check
(HPLC-UV)

for Synthetic Use

Click to download full resolution via product page

Caption: A typical workflow for full compound characterization.

Protocol 3: Melting Point Determination
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» Objective: To determine the melting range as an indicator of purity.
» Methodology:

o Sample Preparation: Place a small amount of the finely ground, dry solid into a capillary
tube, tapping gently to pack the material to a height of 2-3 mm.

o Measurement: Place the capillary tube in a calibrated melting point apparatus.

o Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the
heating rate to 1-2 °C per minute.

o Recording: Record the temperature at which the first drop of liquid appears (onset) and
the temperature at which the entire sample becomes a clear liquid (completion). A pure
compound should have a sharp melting range of < 2 °C.

Conclusion

2-Bromo-5-iodopyridin-4-amine is a high-value synthetic intermediate whose effective
application hinges on a detailed knowledge of its physicochemical properties. This guide has
synthesized available data and established scientific principles to provide a robust framework
for its characterization and handling. By adhering to the outlined protocols for identity, purity,
and stability assessment, researchers can ensure the integrity of their starting materials,
leading to more reliable and reproducible synthetic outcomes. The unique electronic and steric
properties of this molecule, particularly the differential reactivity of its two halogen atoms, will
continue to make it a valuable tool in the quest for novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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